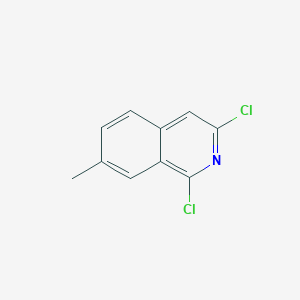

1,3-Dichloro-7-methylisoquinoline

描述

Contextualization within Modern Heterocyclic Chemistry Research

Modern heterocyclic chemistry has moved beyond traditional synthetic methods to embrace novel, efficient, and sustainable approaches for creating complex molecular architectures. nih.gov The synthesis of isoquinoline (B145761) derivatives, for instance, is no longer solely reliant on classic name reactions but now involves innovative strategies for functionalization at various positions around the ring. rsc.org This drive for innovation is fueled by the constant demand for new molecules with unique properties for applications in medicine, materials science, and catalysis. nih.gov Research in this area is characterized by an interplay between synthetic methodology development, computational studies, and biological evaluation, aiming to create a diverse chemical space for discovering new lead compounds. rsc.orgrsc.org

Significance of Isoquinoline Scaffolds in Synthetic and Medicinal Chemistry

The isoquinoline framework, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a recurring motif in numerous natural products and synthetic compounds with significant therapeutic value. benthamdirect.comamerigoscientific.com Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. nih.gov Isoquinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. nih.govamerigoscientific.comnih.gov This has cemented the isoquinoline skeleton as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural feature in successful drugs and clinical candidates. rsc.orgnih.gov The continuous exploration of new synthetic routes to functionalized isoquinolines is a testament to their enduring importance in drug discovery. nih.govrsc.org

Current Research Landscape of Polychlorinated Nitrogen Heterocycles

Polychlorinated nitrogen heterocycles represent a class of compounds with diverse and sometimes complex biological and environmental profiles. The presence of multiple chlorine atoms can significantly alter the electronic properties, reactivity, and metabolic stability of the parent heterocycle. Research in this area is multifaceted, encompassing synthetic methodology, investigation of reactivity, and evaluation of biological activity. For example, studies on polychlorinated biphenyls (PCBs), which are structurally different but share the feature of polychlorination, have highlighted the profound physiological effects such compounds can have. nih.govnih.gov In the context of synthetic chemistry, polychlorinated heterocycles like dichloroisoquinolines serve as versatile intermediates. The chlorine atoms can be selectively substituted by various nucleophiles or participate in cross-coupling reactions, allowing for the construction of a wide range of more complex molecules. researchgate.netdurham.ac.uk The study of these compounds is crucial for developing new synthetic tools and for understanding the structure-activity relationships of halogenated organic molecules. acs.org

Scope and Objectives of Research on 1,3-Dichloro-7-methylisoquinoline

While extensive research exists for the broader isoquinoline class, dedicated studies on this compound are less prevalent in publicly accessible literature. The primary objectives for research on this specific compound would be to fully characterize its physicochemical properties, establish efficient and scalable synthetic routes, and explore its reactivity profile. A key focus would be to understand how the electronic effects of the two chlorine atoms and the methyl group influence its chemical behavior, particularly in reactions that are fundamental to drug discovery, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ultimate goal of such research would be to position this compound as a valuable building block for the synthesis of novel, potentially bioactive molecules.

Physicochemical and Spectroscopic Properties

Due to a lack of specific experimental data in the literature for this compound, the following table presents a combination of data available from chemical suppliers and predicted values. It is important to note that predicted values are estimations based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇Cl₂N | scbt.com |

| Molecular Weight | 212.1 g/mol | scbt.com |

| CAS Number | 21902-37-4 | scbt.comchemsynthesis.com |

| Melting Point | Not Available | chemsynthesis.com |

| Boiling Point | Not Available | chemsynthesis.com |

| Density | Not Available | chemsynthesis.com |

| Predicted XlogP | 4.4 | uni.lu |

| Monoisotopic Mass | 210.99556 Da | uni.lu |

Synthesis of this compound

Detailed, peer-reviewed synthetic procedures specifically for this compound are not readily found. However, the synthesis can be conceptualized based on established methods for analogous isoquinoline systems. A plausible approach would involve the cyclization of a suitably substituted precursor followed by chlorination.

For instance, the synthesis of the core 7-methylisoquinoline (B1584925) skeleton could potentially be achieved through variations of classic isoquinoline syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, starting from a derivative of 3-methylphenethylamine (B3144698) or a related compound.

A more direct, albeit potentially low-yielding, method for creating a related methylisoquinoline involves the reaction of N-benzyl-1,1-dimethoxypropan-2-one with chlorosulfonic acid. chemicalbook.com

Once the 7-methylisoquinolinone precursor is obtained, chlorination to yield the 1,3-dichloro derivative would likely be accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), common reagents for converting lactams to chloro-substituted nitrogen heterocycles.

Reactivity and Transformations

The reactivity of this compound is dictated by the presence of the two chlorine atoms at positions 1 and 3, which are susceptible to nucleophilic substitution, and the isoquinoline ring system, which can participate in various transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r)

The chlorine atoms at the C1 and C3 positions are expected to be reactive towards nucleophiles. The reactivity of similar dichlorinated quinolines and isoquinolines has been demonstrated. For example, 4,7-dichloroquinoline (B193633) readily undergoes nucleophilic substitution with thiosemicarbazide. researchgate.net Similarly, the chlorine atom at the C4 position of 4,7-dichloroquinoline can be displaced by morpholine. preprints.org It is anticipated that this compound would exhibit similar reactivity, allowing for the introduction of a wide range of oxygen, nitrogen, and sulfur nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Dihalo-substituted nitrogen heterocycles are valuable substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of functionalized derivatives. While specific examples for this compound are scarce, the reactivity of related dichloroisoquinolines in such transformations is well-established. These reactions would likely proceed selectively, with one chlorine atom reacting preferentially over the other, depending on the reaction conditions and the electronic environment of the two positions.

Potential as a Synthetic Building Block

The true value of this compound in advanced research lies in its potential as a versatile synthetic intermediate. The differential reactivity of the two chlorine atoms could allow for sequential, site-selective functionalization. For instance, a nucleophilic substitution could be performed at one position, followed by a cross-coupling reaction at the other. This "two-point" modification capability makes it a highly attractive scaffold for constructing complex molecules and for creating libraries of compounds for high-throughput screening in drug discovery programs. The methyl group at the 7-position also offers a point for further chemical modification or can serve to modulate the electronic properties and steric environment of the molecule.

Structure

3D Structure

属性

IUPAC Name |

1,3-dichloro-7-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-2-3-7-5-9(11)13-10(12)8(7)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEFMJHEHCHWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(C=C2C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648220 | |

| Record name | 1,3-Dichloro-7-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21902-37-4 | |

| Record name | 1,3-Dichloro-7-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dichloro-7-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Mechanistic Insights for 1,3 Dichloro 7 Methylisoquinoline and Its Derivatives

Methodological Advancements in the Synthesis of 1,3-Dichloro-7-methylisoquinoline

The synthesis of the this compound scaffold, while not extensively detailed in dedicated literature, can be approached through established and modern synthetic organic chemistry pathways. The construction of the core isoquinoline (B145761) framework is the primary challenge, followed by targeted chlorination.

Exploration of Precursor Chemistry and Cyclization Pathways

The creation of the 7-methylisoquinoline (B1584925) core is a critical first step. Classical methods such as the Bischler-Napieralski and Pomeranz-Fritsch reactions provide foundational pathways to this heterocyclic system. niscpr.res.in

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgorganic-chemistry.org For the target molecule, a plausible route begins with a precursor such as 2-(4-methylphenyl)ethan-1-amine. Acylation of this amine, followed by intramolecular cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), yields the corresponding 7-methyl-3,4-dihydroisoquinoline. jk-sci.comnrochemistry.com Subsequent oxidation of the dihydroisoquinoline intermediate furnishes the aromatic 7-methylisoquinoline skeleton.

An alternative strategy is the Pomeranz-Fritsch reaction , which synthesizes isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.org This method involves the condensation of a substituted benzaldehyde (B42025) (like 4-methylbenzaldehyde) with an aminoacetal, followed by ring closure in the presence of a strong acid. researchgate.netquimicaorganica.org This route offers a different approach to assembling the isoquinoline nucleus, potentially allowing for varied substitution patterns. organicreactions.org

Once the 7-methylisoquinoline core is obtained, the introduction of the chloro groups at the C1 and C3 positions is typically achieved through the chlorination of the corresponding 7-methylisoquinoline-1,3(2H,4H)-dione. This dione (B5365651) can be prepared from the isoquinoline core through several steps. The final chlorination is generally accomplished by treating the dione with a potent chlorinating agent, such as phosphorus oxychloride (POCl₃), a common and effective reagent for this type of transformation. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of solvent, temperature, catalyst, and the specific nature of the reagents.

For the crucial cyclization step, such as in a Bischler-Napieralski type reaction, the choice of the condensing agent and solvent system significantly impacts the outcome. While traditional methods use reagents like POCl₃ or P₂O₅ in high-boiling solvents like toluene (B28343) or xylene organic-chemistry.org, modern variations have explored milder and more efficient conditions. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429) allows the reaction to proceed at lower temperatures, often starting at -78 °C and warming to room temperature, which can improve selectivity and reduce byproducts. nih.gov

The following table illustrates the optimization of a Bischler-Napieralski-type cyclodehydration reaction, demonstrating the impact of different activating agents and bases on product yield.

| Entry | Activating Agent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | POCl₃ (2.0) | - | CH₃CN | 82 | 2 | 65 |

| 2 | P₂O₅ (1.5) | - | Toluene | 110 | 4 | 70 |

| 3 | Tf₂O (1.1) | - | CH₂Cl₂ | 0 to 25 | 1 | 80 |

| 4 | Tf₂O (1.1) | Pyridine (B92270) (2.0) | CH₂Cl₂ | -78 to 25 | 1 | 92 |

| 5 | Tf₂O (1.1) | 2-Chloropyridine (1.2) | CH₂Cl₂ | -78 to 25 | 1 | 95 |

This table is a representative example based on optimization studies of Bischler-Napieralski reactions for isoquinoline synthesis. nih.gov

Investigation of Green Chemistry Principles in Synthetic Protocols

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. For the synthesis of isoquinolines, this involves developing protocols that use less hazardous solvents, recyclable catalysts, and more atom-economical reactions. rsc.org

One approach involves the use of novel catalytic systems that can operate in environmentally benign solvents. For example, a ruthenium(II)/polyethylene glycol (PEG-400) system has been developed as a homogeneous and recyclable catalyst for isoquinoline synthesis, where PEG-400 acts as a biodegradable solvent. niscpr.res.in This system allows for high product yields and simple extraction procedures. niscpr.res.in Another green approach utilizes zinc oxide nanoparticles (ZnO NPs) as an efficient and reusable catalyst for multicomponent reactions that produce fused isoquinoline derivatives under solvent-free conditions at room temperature. thieme-connect.com

Furthermore, biocatalysis presents a promising green alternative. The use of enzymes, such as amine oxidases, for the oxidative dehydroaromatization of tetrahydroisoquinolines to their corresponding isoquinolines is a highly atom-economic route that uses air as the oxidant and operates in aqueous media, thereby avoiding harsh chemical oxidants and organic solvents. rsc.org

Regioselective and Chemoselective Functionalization of this compound

The two chlorine atoms at the C1 and C3 positions of the isoquinoline ring are not chemically equivalent. This difference in reactivity allows for selective functionalization, which is a cornerstone for creating a diverse library of derivatives from a single precursor.

Site-Selective Arylation and Heteroarylation Reactions

The differential reactivity of the C1-Cl and C3-Cl bonds enables site-selective substitution reactions, particularly those catalyzed by transition metals.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. In the case of 1,3-dichloroisoquinolines, these reactions can be performed with high regioselectivity. acs.org

Theoretical and experimental studies have shown that the C1 position is significantly more reactive than the C3 position in palladium-catalyzed cross-coupling reactions. acs.org The regioselectivity is primarily governed by the relative energies required to distort the carbon-chlorine bonds into the geometry of the transition state for oxidative addition to the palladium(0) catalyst. The C1-Cl bond has a lower bond dissociation energy (BDE) compared to the C3-Cl bond, making its activation by the palladium catalyst more favorable. acs.org This allows for the selective mono-arylation or mono-heteroarylation at the C1 position while leaving the C3-Cl bond intact for potential subsequent functionalization.

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C1-Cl bond, followed by transmetalation with an organoboron reagent (in the case of Suzuki coupling) and subsequent reductive elimination to yield the C1-arylated product and regenerate the active palladium(0) catalyst.

The table below provides representative examples of the selective C1-arylation of a dichloroisoquinoline substrate.

| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield of C1-Arylated Product (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 88 |

| 3 | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 |

| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 89 |

| 5 | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ | Dioxane/H₂O | 78 |

This table illustrates typical conditions for the regioselective Suzuki-Miyaura coupling at the C1 position of a 1,3-dichloroisoquinoline (B189448) model substrate.

This selective functionalization provides a powerful strategy for the divergent synthesis of complex polysubstituted isoquinoline derivatives, which are valuable scaffolds in medicinal chemistry and materials science. nih.govrsc.org

Transition Metal-Free Methodologies

In recent years, a significant push towards more sustainable and economical chemical processes has fueled the development of transition-metal-free synthetic methods. nih.gov These approaches avoid the cost, toxicity, and challenging removal of residual metals from final products. beilstein-journals.org While specific transition-metal-free syntheses of this compound are not extensively documented, general principles can be applied to its synthesis and derivatization.

For instance, the synthesis of related N-heterocycles like quinazolines has been achieved via potassium tert-butoxide (KOtBu)-mediated acceptorless alcohol dehydrogenation pathways. researchgate.net Such base-mediated cascade or cyclization reactions represent a potential, though underexplored, route to isoquinoline cores without metal catalysts. Another emerging area is the use of triarylbismuthines as aryl radical sources, which can be activated by simple heating in air to achieve transition-metal-free borylation. beilstein-journals.org This suggests possibilities for metal-free cross-coupling reactions on derivatives of this compound.

Photochemical Activation and Electron Donor-Acceptor (EDA) Complexes

Photochemical methods offer a powerful tool for activating molecules under mild conditions, often enabling unique reaction pathways inaccessible by thermal means. Visible light-mediated processes, in particular, are at the forefront of modern synthetic chemistry. The C-H functionalization of isoquinolines has been accomplished using photochemical strategies. nih.gov For example, a visible light-mediated C-H hydroxyalkylation of isoquinolines proceeds through a radical pathway by exploiting the excited-state reactivity of 4-acyl-1,4-dihydropyridines, which generate acyl radicals upon blue light absorption. nih.gov

This type of reactivity could be extended to this compound. The formation of an Electron Donor-Acceptor (EDA) complex between the electron-deficient isoquinoline ring and a suitable electron donor could facilitate single-electron transfer upon photoirradiation, generating radical ions and initiating subsequent transformations. Such photochemical activation could enable novel C-C or C-heteroatom bond formations at various positions on the isoquinoline core, complementing traditional methods. Another strategy involves the photochemical rearrangement of N-substituted isoquinolinium salts, which could be a pathway to functionalized derivatives. acs.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing halogenated aromatic and heteroaromatic systems. wikipedia.org Aryl halides are generally unreactive towards nucleophiles, but the presence of strong electron-withdrawing groups ortho or para to the leaving group can activate the ring for substitution. libretexts.org In N-heterocycles like isoquinoline, the ring nitrogen atom acts as an electron sink, stabilizing the negatively charged intermediate (a Meisenheimer complex) and facilitating the reaction. wikipedia.orgyoutube.com

For this compound, both the C1 and C3 positions are activated towards SNAr. The reaction proceeds via a two-step addition-elimination mechanism where a nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride ion to restore aromaticity. libretexts.org The C1 position in isoquinolines is generally more electrophilic and thus more reactive towards nucleophiles than the C3 position. This regioselectivity allows for the stepwise functionalization of the molecule. A wide range of nucleophiles, including amines, alkoxides, and thiols, can be employed to displace the chlorine atoms, providing a modular approach to a diverse library of substituted isoquinolines. preprints.org

Table 1: Potential SNAr Reactions of this compound This table presents hypothetical products based on established SNAr reactivity principles.

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product (Mono-substitution at C1) |

|---|---|---|

| Ammonia | NH₃, heat | 1-Amino-3-chloro-7-methylisoquinoline |

| Primary/Secondary Amine | R₂NH, base, heat | 1-(Dialkylamino)-3-chloro-7-methylisoquinoline |

| Methanol | NaOMe, MeOH | 1-Methoxy-3-chloro-7-methylisoquinoline |

| Phenol | NaOPh, DMF | 1-Phenoxy-3-chloro-7-methylisoquinoline |

| Thiophenol | PhSH, base (e.g., K₂CO₃) | 1-(Phenylthio)-3-chloro-7-methylisoquinoline |

Reductive Dechlorination and Subsequent Derivatization

Reductive dechlorination is a chemical reaction that cleaves a carbon-chlorine bond through the action of a reducing agent. wikipedia.org This process can be used to remove one or both chlorine atoms from this compound, yielding either monochloro- or fully dechlorinated 7-methylisoquinoline. These products can serve as valuable intermediates for further transformations. For example, selective removal of the more reactive C1 chlorine could be followed by a different substitution reaction at the C3 position.

Common methods for reductive dehalogenation in a synthetic setting include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or the use of metal-based reducing agents like zinc or zerovalent iron. wikipedia.org The choice of reductant and reaction conditions can influence the selectivity and extent of dechlorination. Bioremediation studies also highlight the potential for microbial reductive dechlorination, although this is less commonly applied in laboratory synthesis. nih.govmontclair.eduwisc.edu Once dechlorinated, the resulting 7-methylisoquinoline can be subjected to a variety of other synthetic operations, such as C-H activation or electrophilic substitution.

Table 2: Potential Reductive Dechlorination Reactions This table outlines potential outcomes based on general principles of reductive dehalogenation.

| Reducing System | Potential Major Product(s) |

|---|---|

| H₂, Pd/C, base (e.g., Et₃N) | 7-Methylisoquinoline (full dechlorination) |

| Zn, AcOH | 7-Methylisoquinoline or a mixture of monochloro isomers |

| NaBH₄, catalyst | Selective or full dechlorination depending on conditions |

| Anaerobic Microorganisms | 3-Chloro-7-methylisoquinoline and/or 7-methylisoquinoline nih.govbiorxiv.org |

Electrophilic Substitution Reactions on the Methylisoquinoline Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. youtube.com The reactivity of the isoquinoline system towards electrophiles is complex. The pyridine ring is electron-deficient and generally deactivated towards EAS. Conversely, the benzene (B151609) ring is more susceptible to attack, with the regioselectivity being determined by the existing substituents. libretexts.org

In this compound, the benzene portion of the molecule (the "homocyclic" ring) will be the site of any electrophilic substitution. The methyl group at the C7 position is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho (C6, C8) and para (C5) positions. However, the deactivating effect of the fused pyridine ring is strongest at the C5 and C8 positions. Therefore, electrophilic attack is most likely to occur at the C6 position, which is ortho to the activating methyl group and less deactivated by the heterocyclic ring. Reactions such as nitration, sulfonation, and halogenation can be used to install new functional groups on the carbocyclic ring. byjus.com

Table 3: Predicted Electrophilic Aromatic Substitution Reactions This table predicts the major regioisomer based on directing group effects.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1,3-Dichloro-7-methyl-6-nitroisoquinoline |

| Halogenation | Br₂, FeBr₃ | 6-Bromo-1,3-dichloro-7-methylisoquinoline |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1,3-Dichloro-6-acyl-7-methylisoquinoline |

Development of Stereoselective Synthetic Pathways to Chiral Derivatives of this compound

The synthesis of chiral isoquinoline derivatives is of immense importance, as many isoquinoline alkaloids owe their biological activity to specific stereochemistry, often at the C1 position of a tetrahydroisoquinoline (THIQ) core. nih.govrsc.org this compound can serve as a strategic starting material for the stereoselective synthesis of chiral derivatives.

A plausible synthetic route would involve the following steps:

Nucleophilic Aromatic Substitution (SNAr): A desired substituent is first introduced at the C1 position of this compound via an SNAr reaction, as detailed in section 2.2.2.

Formation of a Dihydroisoquinoline Intermediate: The resulting 1-substituted-3-chloro-7-methylisoquinoline is then converted into a 1-substituted-3,4-dihydroisoquinoline. This is a common precursor for asymmetric reduction. rsc.org

Enantioselective Reduction: The key stereogenic center at C1 is introduced by the enantioselective reduction of the C=N bond of the dihydroisoquinoline intermediate. This can be achieved through several established methods, including catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Ru- or Rh-based catalysts) or reduction with chiral hydride reagents. rsc.orgacs.org

This sequence transforms a flat, achiral starting material into a valuable chiral building block, a 1-substituted-1,2,3,4-tetrahydroisoquinoline, which can be further elaborated. The chlorine at C3 and the methyl at C7 remain as handles for subsequent synthetic modifications. The development of such pathways provides access to novel and structurally diverse chiral compounds for screening in drug discovery programs. fgcu.edu

Comprehensive Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental ¹H or ¹³C NMR data for 1,3-dichloro-7-methylisoquinoline have been found in the searched literature.

Without primary NMR data, no analysis of two-dimensional NMR correlations (COSY, HSQC, HMBC, NOESY) can be performed.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

While predicted mass-to-charge ratios for various adducts of this compound are available from computational sources, uni.lu no experimental high-resolution mass spectrometry data or fragmentation analysis has been published.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

There are no published reports of the successful crystallization of this compound, and therefore no single-crystal X-ray diffraction data are available to definitively determine its solid-state structure. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Confirmation

No experimental Infrared (IR) or Raman spectra for this compound have been found in the public domain.

Investigation of Biological and Medicinal Chemistry Applications of 1,3 Dichloro 7 Methylisoquinoline Derivatives

Structure-Activity Relationship (SAR) Studies on Functionalized 1,3-Dichloro-7-methylisoquinoline Derivatives

While specific research on the structure-activity relationships (SAR) of this compound derivatives is not extensively documented in publicly available literature, general principles from related isoquinoline (B145761) and quinoline (B57606) series can provide valuable insights. SAR studies on various quinoline and isoquinoline derivatives have demonstrated that the nature and position of substituents on the heterocyclic ring system significantly influence biological activity.

For instance, in a series of imidazoquinoline analogues, modifications at various positions of the core structure drastically affected their agonistic activity on Toll-like receptor 7 (TLR7). nih.gov The retention of the 4-amino group was found to be essential for activity, while substitutions at other positions led to a range of potencies. nih.gov Similarly, studies on meridianin derivatives, which contain an indole (B1671886) ring system that can be considered a bioisostere of the isoquinoline core, revealed that the length of a carbon chain at the N1 position and the presence of an isothiourea group were critical for their antitumor activity against the JAK/STAT3 signaling pathway. mdpi.com These examples underscore the importance of systematic modifications around the core scaffold to delineate the structural requirements for a desired biological effect. For this compound, future SAR studies would likely involve the substitution of the chloro groups at the 1 and 3 positions and modifications of the methyl group at the 7 position to explore the impact on various biological targets.

In Vitro and In Vivo Biological Activity Screening of Derivatives

The evaluation of novel chemical entities in a battery of biological assays is a cornerstone of drug discovery. Although specific data for this compound is limited, the broader class of isoquinoline and quinoline derivatives has shown a wide range of biological activities.

Evaluation of Antimicrobial and Antiviral Potential

Derivatives of the closely related quinoline scaffold have demonstrated notable antimicrobial properties. For example, a series of 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides exhibited growth-inhibitory activity against Gram-positive bacteria and various fungi. nih.gov The most potent compound in this series highlighted the positive impact of a phenylsulfonylthio substituent at the 3-position and a 4-chlorophenylamino group at the 4-position on antimicrobial efficacy. nih.gov

In the antiviral arena, newly synthesized 1,2,3-triazole glycosides have been studied for their activity against influenza A viruses. nih.gov These studies, which included in vitro and in vivo models, identified compounds with potent inhibitory effects on viral neuraminidase, surpassing the activity of existing drugs like oseltamivir (B103847) and zanamivir (B325) against certain strains. nih.gov The success of these related heterocyclic compounds suggests that derivatives of this compound could also be promising candidates for antimicrobial and antiviral drug discovery.

Assessment of Anticancer and Cytotoxic Activities

The isoquinoline and quinoline scaffolds are well-represented in the landscape of anticancer drug discovery. For instance, FRI-1, an isoquinolinequinone, has been shown to inhibit mitochondrial bioenergetics and induce apoptosis in breast cancer cell lines. nih.gov This compound was found to be selectively cytotoxic to cancer cells over normal cells. nih.gov

Furthermore, certain 7-chloroquinoline (B30040) derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, including breast, colon, and cervical cancer. semanticscholar.org Specific derivatives in this class showed potent activity, particularly against the MCF-7 breast cancer cell line. semanticscholar.org These findings suggest that the this compound scaffold could serve as a valuable template for the design of new anticancer agents.

Table 1: Cytotoxic Activity of Selected Isoquinoline and Quinoline Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Isoquinolinequinone (FRI-1) | MCF-7 (Breast Cancer) | 16.10 ± 1.39 | nih.gov |

| Isoquinolinequinone (FRI-1) | MDA-MB-231 (Breast Cancer) | 21.93 ± 3.55 | nih.gov |

| 7-Chloroquinoline Derivative (Compound 9) | MCF-7 (Breast Cancer) | < 50 | semanticscholar.org |

This table is for illustrative purposes and is based on data from related compound classes, as specific data for this compound derivatives is not available.

Investigation of Enzyme Inhibition and Receptor Modulation

The ability of small molecules to modulate the activity of enzymes and receptors is a fundamental principle of pharmacology. A series of lactam-derived EZH2 inhibitors, which feature a dichlorinated isoquinolinone core, were designed to target the enhancer of zeste homolog 2 (EZH2) protein. nih.gov The optimization of these compounds led to the identification of a development candidate with potent EZH2 inhibitory activity and robust tumor growth inhibition in vivo. nih.gov

In another example, a core-hopping strategy was used to identify novel ROCK inhibitors based on a benzoazepinone scaffold. nih.gov This work led to the discovery of a compound with sub-nanomolar potency in both biochemical and cellular assays, demonstrating the potential of scaffold modification to achieve high potency and selectivity. nih.gov These studies highlight the potential for this compound derivatives to be developed as potent and selective modulators of various enzymatic and receptor targets.

Elucidation of Molecular Mechanisms of Action (MOA) for Biologically Active Derivatives

Understanding the molecular mechanism of action (MOA) is crucial for the rational design of safer and more effective drugs. For the isoquinolinequinone FRI-1, the anticancer effect was attributed to the inhibition of mitochondrial bioenergetics through redox disruption in breast cancer cells. nih.gov This was evidenced by a decrease in oxygen consumption rate, mitochondrial membrane potential, and ATP levels, coupled with an increase in mitochondrial reactive oxygen species. nih.gov

In the case of meridianin derivatives, their antitumor activity was linked to the inhibition of the JAK/STAT3 signaling pathway. mdpi.com The lead compound was shown to inhibit the phosphorylation of JAK1, JAK2, and STAT3, and to suppress the expression of downstream target genes involved in cell proliferation and survival. mdpi.com Elucidating the MOA of any biologically active this compound derivatives would be a critical step in their development as therapeutic agents.

Ligand Design and Optimization Strategies Based on the this compound Scaffold

The development of potent and selective drug candidates from a lead scaffold relies on iterative cycles of ligand design, synthesis, and biological testing. Ligand- and property-based design strategies were successfully employed to optimize a series of EZH2 inhibitors, addressing issues of metabolic stability and solubility. nih.gov This involved the strategic replacement of a dimethylisoxazole group with an sp3-hybridized carbon at the 7-position of the lactam moiety, leading to improved physicochemical and pharmacological properties. nih.gov

Virtual screening and core-hopping strategies have also proven effective in identifying novel scaffolds for known targets. nih.gov The successful replacement of a known core with a benzoazepinone ring to generate potent ROCK inhibitors demonstrates the power of computational methods in modern drug design. nih.gov Such strategies could be applied to the this compound scaffold to explore its potential against a wide range of biological targets and to optimize the properties of any initial hits.

Application in Chemical Biology Probes and Imaging Agents

The isoquinoline scaffold is a privileged structure in medicinal chemistry and has increasingly been explored for its potential in creating sophisticated tools for chemical biology and bioimaging. While direct applications of this compound in this domain are not extensively documented, its structural features make it an exceptionally versatile precursor for the synthesis of novel chemical probes and imaging agents. The two reactive chlorine atoms at the C1 and C3 positions serve as handles for synthetic modification, allowing for the strategic introduction of fluorophores, targeting ligands, and environmentally sensitive moieties.

The development of fluorescent probes based on heterocyclic systems like isoquinoline and its isomer, quinoline, is a rapidly advancing field. nih.gov These probes are indispensable tools for visualizing biological processes, tracking biomolecules, and diagnosing diseases at the cellular level. nih.govacs.org Research has shown that modifications to the isoquinoline ring can yield derivatives with significant fluorescent properties. mdpi.comnih.gov For instance, a diversity-oriented synthesis approach has successfully produced highly emissive fused isoquinolines capable of localizing within specific cellular organelles, including mitochondria, lysosomes, and the endoplasmic reticulum, allowing for high-contrast imaging in live cells. acs.org

A key strategy in probe design is the creation of "turn-on" fluorophores, which exhibit a significant increase in fluorescence intensity upon binding to a specific biological target. This minimizes background signal and enhances imaging sensitivity. acs.org This has been effectively demonstrated with quinoline-based probes designed to detect tau aggregates, a hallmark of Alzheimer's disease. acs.org These probes, featuring a donor-acceptor architecture, show selective fluorescence enhancement upon binding to tau fibrils, enabling their specific visualization. acs.org Given the structural similarity, the this compound core could be functionalized in a similar manner to develop targeted imaging agents. For example, one chlorine atom could be substituted with a targeting moiety (e.g., a peptide that recognizes a specific protein), while the other could be replaced by a group that modulates the molecule's photophysical properties, creating a target-responsive probe.

The table below outlines potential research directions for developing this compound-based probes, based on established principles from related compounds.

| Probe Type | Hypothetical Derivative Structure | Design Rationale & Potential Application | Relevant Research Principle |

|---|---|---|---|

| Organelle-Specific Stain | Substitution of one chloro group with a lipophilic cation (e.g., a triphenylphosphonium group) | The lipophilic cationic moiety would promote accumulation in mitochondria, driven by the mitochondrial membrane potential. The inherent fluorescence of the modified isoquinoline core could be used for imaging mitochondrial morphology and dynamics. | Use of lipophilic cations for mitochondrial targeting. acs.org |

| "Turn-On" Enzyme Probe | Substitution of a chloro group with a quencher-linked substrate for a specific enzyme (e.g., a caspase-cleavable peptide) | The probe would be non-fluorescent due to quenching. Upon cleavage by the target enzyme (e.g., during apoptosis), the quencher is released, leading to a "turn-on" fluorescent signal indicating enzyme activity. | Design of activity-based probes with quencher release mechanisms. acs.org |

| Targeted Protein Imaging Agent | Substitution of one chloro group with a known protein ligand and the other with a fluorophore | The ligand would direct the probe to a specific protein of interest (e.g., a receptor or enzyme), allowing for its localization and tracking within living cells using fluorescence microscopy. | Conjugation of fluorescent dyes to protein-specific ligands. rsc.org |

| pH-Sensitive Probe | Introduction of an ionizable group (e.g., a dimethylamino group) via substitution of a chloro atom | Protonation/deprotonation of the ionizable group in response to pH changes would alter the electronic properties of the isoquinoline ring, leading to a change in fluorescence intensity or wavelength. This could be used to map pH in acidic organelles like lysosomes. | Development of tunable quinoline scaffolds for pH-sensitive imaging. nih.gov |

The synthesis of such probes would leverage the reactivity of the C-Cl bonds on the this compound core. Palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and other modern synthetic methods could be employed to attach the desired functional groups, creating a diverse library of imaging agents from a single, versatile starting material. mdpi.com This adaptability positions this compound as a valuable platform for the future development of next-generation chemical biology tools.

Computational Chemistry and Theoretical Investigations of 1,3 Dichloro 7 Methylisoquinoline

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict a molecule's electronic structure, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1,3-dichloro-7-methylisoquinoline, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecule's geometry and calculate its electronic properties. figshare.comtandfonline.com

A key outcome of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. figshare.com A smaller energy gap suggests higher reactivity. For the parent compound, isoquinoline (B145761), DFT calculations have determined the HOMO-LUMO energy gap to be approximately 3.78 eV, indicating its relative stability. figshare.comtandfonline.com For this compound, the presence of electron-withdrawing chlorine atoms and an electron-donating methyl group would be expected to influence these energy levels.

The electrostatic potential (ESP) map is another valuable output, which illustrates the charge distribution on the molecule's surface. It helps to predict sites for electrophilic and nucleophilic attack. In the case of this compound, the nitrogen atom would be expected to be a region of negative potential, making it susceptible to electrophilic attack, while the regions near the chlorine atoms would also exhibit distinct electronic characteristics.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for Isoquinoline This table presents data for the parent compound, isoquinoline, as a reference for the type of data that would be generated for this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Isoquinoline | -5.581 | 1.801 | 3.78 |

Source: Data derived from DFT analysis of isoquinoline. figshare.comtandfonline.com

Computational methods are also employed to predict spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound. For this compound, theoretical vibrational frequencies (FT-IR and Raman) would be calculated. These calculations help in the assignment of the vibrational modes of the molecule. researchgate.net

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These theoretical spectra provide a valuable reference for the experimental characterization of the molecule.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Related Compound This table provides an example of how predicted spectroscopic data is compared with experimental data for a quinoline (B57606) derivative, illustrating the methodology that would be applied to this compound.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (ppm) | Data would be listed here | Data would be listed here |

| ¹³C NMR (ppm) | Data would be listed here | Data would be listed here |

| FT-IR (cm⁻¹) | Data would be listed here | Data would be listed here |

Note: Specific data for this compound is not available. This table format is for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

For reactions involving this compound, such as nucleophilic substitution at the chloro-substituted positions, computational modeling can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed.

The transition state, which is the highest energy point along the reaction coordinate, is of particular interest. Its structure and energy determine the activation energy of the reaction, which in turn governs the reaction rate. Theoretical studies on the synthesis of isoquinoline derivatives have utilized such analyses to understand the plausibility of different reaction mechanisms. researchgate.net

The solvent in which a reaction is carried out can have a significant impact on its mechanism and rate. Computational models can account for solvation effects, either implicitly by treating the solvent as a continuum or explicitly by including individual solvent molecules in the calculation. These studies can reveal how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby altering the energy profile of the reaction. For instance, studies on the antioxidant activity of related flavonoids have shown that polar solvents can stabilize molecular orbitals through hydrogen bonding, affecting the compound's reactivity. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Given that isoquinoline derivatives are known to have a wide range of biological activities, it is plausible that this compound could interact with biological targets such as enzymes or receptors. researchgate.netnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode and affinity of the ligand. For this compound, docking studies could be performed against various known protein targets of isoquinoline compounds to identify potential biological activities. The results would be presented as a docking score, which estimates the binding affinity, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interaction, showing how the ligand and protein adjust their conformations to achieve a stable binding state. nih.gov Studies on quinoline derivatives as potential protease inhibitors have successfully used molecular dynamics to confirm the stability of ligand-protein complexes. nih.gov

Table 3: Illustrative Molecular Docking Results for a Quinoline Derivative with a Protein Target This table demonstrates the type of data generated from molecular docking studies, using a hypothetical example to illustrate the potential application to this compound.

| Ligand | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

| Quinoline Derivative | Protease (e.g., 6LU7) | -8.5 | His41, Glu166, Tyr54 |

Note: This data is illustrative and not specific to this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) studies focused on this compound. While the broader class of isoquinoline derivatives has been the subject of numerous QSAR analyses to predict various biological activities, including anticancer, antibacterial, antiviral, and antifungal properties, research explicitly detailing such models for this compound is not publicly available. nih.govnih.govjapsonline.comjlu.edu.cnnih.govresearchgate.net

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. qima-lifesciences.com These models are built upon the principle that the properties and, consequently, the biological effects of a chemical are determined by its molecular structure. By quantifying structural features, known as molecular descriptors, and correlating them with observed biological activities, QSAR models can be developed to predict the activity of new or untested compounds.

In the context of drug discovery and development, QSAR is a valuable tool for:

Predicting the biological activity of novel compounds before their synthesis and experimental testing.

Optimizing lead compounds by identifying which structural modifications are likely to enhance desired activities or reduce toxicities.

Elucidating the mechanisms of action by understanding which molecular properties are crucial for a specific biological effect.

While no specific QSAR models for this compound were found, studies on other substituted isoquinolines provide insights into the types of descriptors and biological activities that are often investigated for this class of compounds. For instance, QSAR studies on various isoquinoline derivatives have explored their potential as:

Anticancer agents: By targeting enzymes like topoisomerase or kinases, researchers have developed QSAR models for different series of isoquinoline compounds. japsonline.comnih.govnih.govinsilico.eu

Antibacterial agents: The antibacterial potential of isoquinoline derivatives, particularly against resistant strains, has been explored through QSAR, often focusing on descriptors related to the compounds' steric and electronic properties. nih.govnih.gov

Antiviral and Antifungal agents: The structural features of isoquinolines have been correlated with their ability to inhibit viral replication or fungal growth. jlu.edu.cnnih.govresearchgate.net

The development of a QSAR model for this compound would necessitate a dataset of structurally related compounds with experimentally determined biological activities. The process would typically involve:

Data Set Collection: Assembling a series of isoquinoline analogs with varying substituents and their corresponding measured biological activities (e.g., IC50 values).

Molecular Descriptor Calculation: Generating a wide range of numerical descriptors for each molecule that encode its topological, geometrical, electronic, and physicochemical properties.

Model Development: Employing statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, to build a predictive equation linking the descriptors to the biological activity.

Model Validation: Rigorously testing the model's robustness and predictive power using internal and external validation techniques.

Given the absence of such a study for this compound, the prediction of its biological activities through QSAR remains a prospective area for future research. Such an investigation would be valuable in elucidating its potential pharmacological profile and guiding the synthesis of novel, more potent analogs.

Data Tables

As no specific QSAR studies for this compound are available, data tables containing detailed research findings, descriptor values, or predictive models for this compound cannot be generated.

Future Research Directions and Innovative Applications

Exploration of 1,3-Dichloro-7-methylisoquinoline in Materials Science

The exploration of this compound in materials science is a promising avenue for research, particularly in the development of advanced organic electronic materials. Isoquinoline (B145761) derivatives, in general, have been recognized for their utility in creating organic semiconductors, fluorescent dyes, and metal-chelating ligands due to their distinct electronic and photophysical properties. nih.gov The specific substitution pattern of this compound offers a unique opportunity to fine-tune these properties.

The presence of two chlorine atoms, which are electron-withdrawing, and a methyl group, which is electron-donating, on the isoquinoline framework can modulate the electron density and energy levels of the molecule. This modulation is a key factor in designing materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future research could focus on synthesizing a series of derivatives where the chlorine and methyl groups are strategically placed to optimize charge transport and luminescence characteristics.

Table 1: Potential Research Areas for this compound in Materials Science

| Research Area | Potential Application | Rationale |

| Organic Semiconductors | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | The dichloro and methyl substituents allow for tuning of HOMO/LUMO energy levels, influencing charge carrier mobility. |

| Fluorescent Materials | Organic Light-Emitting Diodes (OLEDs), Bio-imaging probes | The rigid isoquinoline core can lead to high quantum yields, and functionalization can tune emission wavelengths. |

| Polymer Chemistry | Monomers for conductive or high-performance polymers | The reactive chlorine atoms can serve as handles for polymerization reactions, incorporating the isoquinoline unit into polymer backbones. |

Furthermore, the planar structure of the isoquinoline ring system is conducive to π-π stacking, a critical interaction for efficient charge transport in organic electronic devices. nih.gov Investigations into the solid-state packing of this compound and its derivatives could provide valuable insights into structure-property relationships, guiding the design of next-generation organic electronic materials.

Integration into Catalysis and Advanced Synthesis Methodologies

The chloro-substituents at the 1 and 3 positions of this compound are reactive sites that can be exploited in various catalytic and synthetic methodologies. These positions are susceptible to nucleophilic substitution and are ideal handles for cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.govmdpi.com

Future research is anticipated to explore the use of this compound as a building block in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. nih.govdb-thueringen.de Such reactions would enable the introduction of a wide array of functional groups at the 1 and 3 positions, leading to the synthesis of diverse libraries of novel isoquinoline derivatives with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

The isoquinoline nitrogen atom itself can act as a ligand for transition metals, suggesting the potential for developing novel catalysts based on the this compound scaffold. The electronic properties of the isoquinoline ring, influenced by the chloro and methyl groups, could modulate the catalytic activity of the coordinated metal center.

Table 2: Potential Catalytic and Synthetic Applications of this compound

| Application Area | Reaction Type | Potential Outcome |

| Cross-Coupling Reactions | Suzuki, Stille, Buchwald-Hartwig, Sonogashira | Synthesis of highly functionalized isoquinoline derivatives for drug discovery and materials science. nih.govmdpi.com |

| Ligand Development | Homogeneous Catalysis | Creation of novel ligands for transition metal catalysts with tuned electronic and steric properties. |

| Synthesis of Fused Heterocycles | Annulation Reactions | Construction of complex polycyclic aromatic systems with interesting photophysical or biological properties. |

Development of Automated Synthesis and High-Throughput Screening Platforms

The advancement of automated synthesis and high-throughput screening (HTS) platforms offers a powerful approach to accelerate the discovery of new molecules with desired properties. nih.govthermofisher.com These technologies are particularly well-suited for exploring the chemical space around the this compound core.

Future efforts could focus on developing automated synthetic routes to generate large libraries of derivatives based on this scaffold. By leveraging the reactivity of the chloro substituents, a multitude of building blocks can be systematically introduced using robotic systems. nih.gov This would enable the rapid production of a diverse set of compounds for biological or materials screening.

Once synthesized, these libraries can be subjected to HS to identify "hits" for various applications, such as potential drug candidates or materials with specific optical or electronic properties. nih.govmdpi.com The combination of automated synthesis and HTS can significantly reduce the time and resources required for the discovery and optimization of new functional molecules derived from this compound.

Sustainable and Environmentally Conscious Chemical Transformations

In line with the principles of green chemistry, future research on this compound should prioritize the development of sustainable and environmentally benign synthetic methods. nih.govthepharmajournal.com Traditional methods for the synthesis of halogenated heterocycles often involve harsh reagents and generate significant waste.

A key area of investigation will be the development of greener synthetic routes to this compound itself. This could involve exploring catalyst-free reactions, the use of greener solvents like water or ionic liquids, and employing energy-efficient techniques such as microwave-assisted synthesis. nih.gov For instance, the use of phosgene, a highly toxic gas, is a common method for producing dichloroisoquinolines. wikipedia.orgnewdrugapprovals.org Research into safer alternatives to phosgene would be a significant advancement in the sustainable synthesis of this class of compounds.

Furthermore, the derivatization of this compound should also be approached with sustainability in mind. This includes the use of catalytic methods that minimize waste, reactions that proceed with high atom economy, and the use of renewable resources where possible. rsc.org The development of biocatalytic methods, using enzymes to perform specific transformations on the isoquinoline core, could also offer a highly selective and environmentally friendly approach to generating novel derivatives. nih.gov Electrosynthesis, using electricity to drive chemical reactions, presents another green alternative for the halogenation and functionalization of aromatic compounds. researchgate.net

Table 3: Green Chemistry Approaches for this compound

| Green Chemistry Principle | Application to this compound |

| Use of Safer Solvents and Reagents | Exploring alternatives to hazardous reagents like phosgene and chlorinated solvents. wikipedia.orgnewdrugapprovals.org |

| Energy Efficiency | Employing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.gov |

| Catalysis | Utilizing highly efficient and recyclable catalysts for both synthesis and derivatization. rsc.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the isoquinoline core. |

By integrating these green chemistry principles, the future development and application of this compound and its derivatives can be pursued in a manner that is both scientifically innovative and environmentally responsible.

常见问题

Q. What are the common synthetic routes for preparing 1,3-Dichloro-7-methylisoquinoline, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

- Core Route: Cyclization of chlorinated benzaldehyde derivatives with methyl-substituted amines under acidic conditions is a foundational approach. For example, adjusting stoichiometric ratios (e.g., 1:1.2 for amine:aldehyde) and using catalysts like polyphosphoric acid can enhance cyclization efficiency .

- Optimization Strategies:

- Temperature Control: Gradual heating (80–120°C) minimizes side reactions like over-chlorination.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C7, chloro at C1/C3) via coupling patterns and chemical shifts (δ 2.35 ppm for CH₃, δ 7.8–8.2 ppm for aromatic protons) .

- Mass Spectrometry (HRMS): Confirms molecular ion peaks ([M+H]⁺ expected at m/z 226.03) and isotopic patterns for chlorine .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity; retention times should match reference standards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents on the biological activity of this compound derivatives?

Methodological Answer:

- Systematic Substitution: Synthesize analogs with variations at C1 (e.g., Br, F), C3 (e.g., NO₂, CF₃), and C7 (e.g., ethyl, isopropyl) to isolate electronic and steric effects .

- Biological Assays: Pair in vitro antimicrobial testing (e.g., MIC against S. aureus) with computational docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity with target binding affinity .

- Multivariate Analysis: Use principal component analysis (PCA) to identify dominant structural factors driving activity .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound analogs across different studies?

Methodological Answer:

- Meta-Analysis Framework:

- Standardize Assay Conditions: Compare MIC values under consistent pH, temperature, and inoculum size (e.g., CLSI guidelines) .

- Control for Purity: Re-evaluate conflicting compounds via HPLC to rule out impurities (>98% purity threshold) .

- Cross-Validate Models: Apply machine learning (e.g., random forests) to harmonize disparate datasets and identify outliers .

Q. What experimental approaches are suitable for investigating the mechanism of action of this compound in antimicrobial assays?

Methodological Answer:

- Target Identification:

- Metabolic Disruption: Measure ATP depletion via luciferase assays or monitor membrane integrity with SYTOX Green staining .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility of this compound preparation?

Methodological Answer:

- Detailed Protocols: Report exact molar ratios, solvent grades, and reaction times (e.g., "stirred under N₂ for 12 h" vs. "overnight") .

- Supplementary Data: Provide NMR spectra (raw data in Supporting Information) and HPLC chromatograms with baseline resolution .

- Crystallography: Deposit X-ray diffraction data (CCDC) for novel derivatives to confirm structural assignments .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies involving this compound?

Methodological Answer:

- Nonlinear Regression: Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism) .

- Error Propagation: Calculate 95% confidence intervals for triplicate experiments to assess significance .

- Comparative Tests: Apply ANOVA with Tukey post hoc analysis for multi-group comparisons (e.g., analog vs. parent compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。